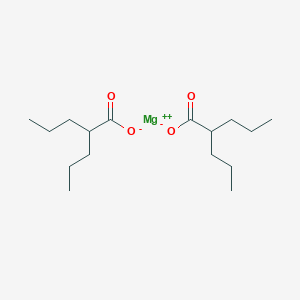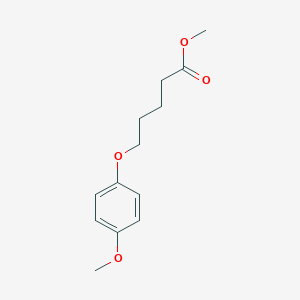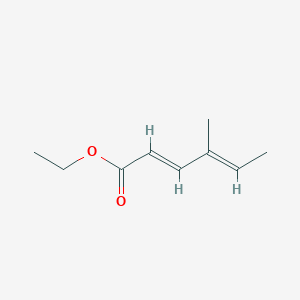
丙戊酸镁
概述
描述
戊酸镁是戊酸的镁盐,戊酸是一种具有抗惊厥作用的脂肪酸衍生物。它主要用于治疗癫痫和双相情感障碍。 该化合物以其稳定情绪和通过调节大脑中神经递质水平来预防癫痫发作的能力而闻名 .
科学研究应用
作用机制
戊酸镁主要通过调节大脑中的神经递质水平来发挥作用。它增强了γ-氨基丁酸 (GABA) 的活性,γ-氨基丁酸是一种抑制性神经递质,并抑制了谷氨酸等兴奋性神经递质的活性。 这种双重作用有助于稳定神经元活动并预防癫痫发作 .
分子靶点和通路:
GABA能通路: 戊酸镁增加了GABA的合成和释放,增强了其抑制效应。
谷氨酸能通路: 该化合物抑制了谷氨酸的释放,减少了兴奋性信号传导。
离子通道: 戊酸镁阻断了电压门控钠通道,降低了神经元的兴奋性 .
生化分析
Biochemical Properties
Magnesium valproate interacts with several enzymes, proteins, and other biomolecules. It has been shown to increase the turnover of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the brain . This interaction enhances GABAergic functions in specific brain regions, which are thought to be involved in controlling seizure generation and propagation .
Cellular Effects
Magnesium valproate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For instance, it can reduce calcium ion conductance, activate the sodium-potassium ion pump, and modulate the NMDA receptors of the neuronal membrane in epilepsy .
Molecular Mechanism
The molecular mechanism of action of magnesium valproate is multifaceted. It exerts its effects at the molecular level through several pathways. One of the key mechanisms is the inhibition of histone deacetylases and alteration of levels of DNA methylation, which leads to changes in gene expression . This ability to alter gene expression is a significant aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium valproate change over time. It has been observed that acute treatment with magnesium valproate can exert antimanic-like effects . Repeated treatment with valproate, but not magnesium valproate, blocked methylphenidate-induced hyperlocomotion .
Dosage Effects in Animal Models
The effects of magnesium valproate vary with different dosages in animal models. For instance, a study showed that repeated treatment with valproate (300 mg/kg), but not magnesium valproate (400 mg/kg), blocked methylphenidate-induced hyperlocomotion .
Metabolic Pathways
Magnesium valproate is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase A (MAO-A), influencing the level of expression of its mRNA and the activity of its gene promoter .
准备方法
合成路线和反应条件: 戊酸镁可以通过使戊酸与氢氧化镁或氧化镁反应来合成。 该反应通常涉及将戊酸溶解在适当的溶剂中,例如乙醇,然后在受控条件下加入氢氧化镁或氧化镁以形成戊酸镁 .
工业生产方法: 在工业环境中,戊酸镁通常通过类似的方法但规模更大来生产。该过程涉及对反应条件的仔细控制,例如温度和pH值,以确保高产率和纯度。 所得产品然后被纯化并制成各种药物制剂 .
化学反应分析
反应类型: 戊酸镁会发生几种类型的化学反应,包括:
氧化: 戊酸镁可以被氧化形成各种氧化产物,具体取决于使用的条件。
还原: 该化合物也可以发生还原反应,尽管这些反应不太常见。
常用试剂和条件:
氧化剂: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原剂: 可以使用诸如氢化铝锂之类的还原剂。
取代试剂: 各种卤素和其他亲电试剂可以用于取代反应
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生羧酸或酮,而取代反应可以产生多种衍生物 .
相似化合物的比较
戊酸镁通常与其他戊酸盐进行比较,例如戊酸钠和戊酸。虽然所有这些化合物都具有类似的治疗作用,但戊酸镁由于镁离子的存在,能够提供额外的益处而具有独特性。
类似化合物:
戊酸钠: 类似的抗惊厥特性,但缺乏镁的额外益处。
戊酸: 母体化合物,具有类似的治疗作用,但药代动力学特性不同。
氧化镁: 与戊酸盐联合使用以增强治疗效果
戊酸镁因其戊酸和镁的联合作用而脱颖而出,使其成为临床和研究环境中宝贵的化合物。
属性
IUPAC Name |
magnesium;2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLLHOIUJVEAGU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30MgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041062 | |
| Record name | Magnesium valproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62959-43-7 | |
| Record name | Magnesium Valproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062959437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium valproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium 2-propylvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALPROATE MAGNESIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q400352CM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)




![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)



![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]-1-propanone](/img/structure/B32882.png)
![1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone](/img/structure/B32886.png)

